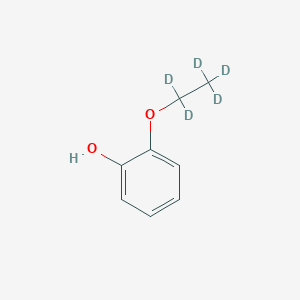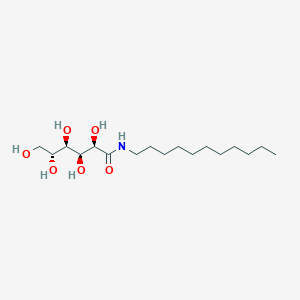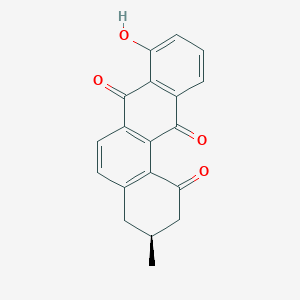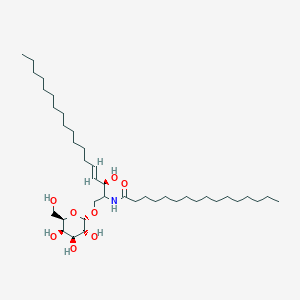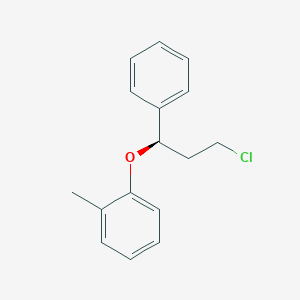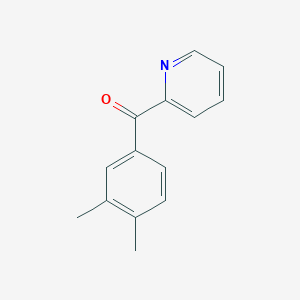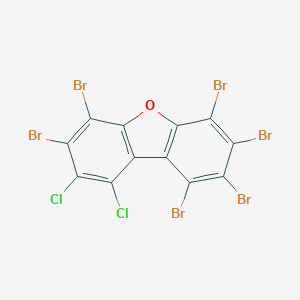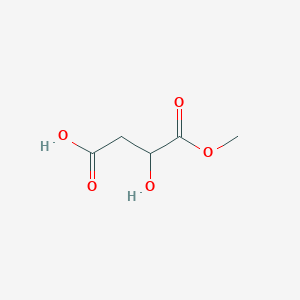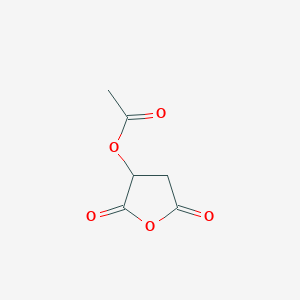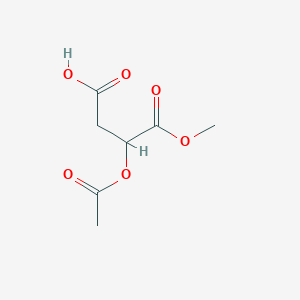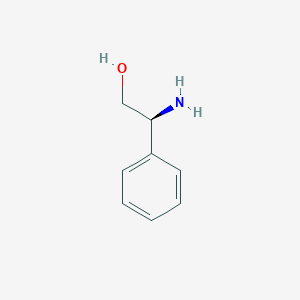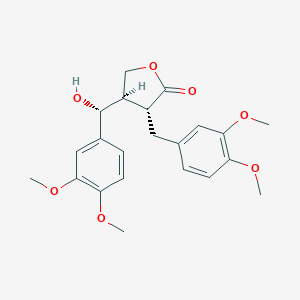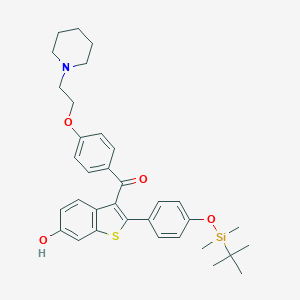
4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
Overview
Description
4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is synthesized by reacting Raloxifene with tert-butyldimethylsilyl chloride. It is primarily used in the synthesis of Raloxifene 6-glucuronide .
Mechanism of Action
Target of Action
It is a reaction product of raloxifene , which is known to primarily target estrogen receptors .
Mode of Action
Raloxifene is known to act as a selective estrogen receptor modulator .
Biochemical Pathways
Raloxifene is known to modulate the activity of estrogen receptors, which are involved in a variety of biological processes .
Pharmacokinetics
As a derivative of raloxifene, it may have similar pharmacokinetic properties .
Result of Action
Raloxifene is known to have tissue-selective effects due to its selective modulation of estrogen receptors .
Action Environment
Like all drugs, its action and efficacy may be influenced by a variety of factors, including the patient’s physiological condition, the presence of other drugs, and environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene involves the following steps :
Reaction of Raloxifene with tert-butyldimethylsilyl chloride: This reaction produces a mixture of compounds, including 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene.
Lewis acid-mediated coupling: The phenol group of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is coupled with methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate to form a single product with the desired stereochemistry at the anomeric center.
Heating with lithium hydroxide: The product is heated in dioxane to 60°C, followed by deprotection with tetrabutylammonium fluoride to yield Raloxifene 6-glucuronide.
Industrial Production Methods
While specific industrial production methods for 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene are not detailed, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene undergoes several types of chemical reactions, including:
Substitution reactions: The tert-butyldimethylsilyl group can be substituted under specific conditions.
Coupling reactions: The phenol group can participate in coupling reactions with various reagents.
Common Reagents and Conditions
tert-Butyldimethylsilyl chloride: Used in the initial synthesis step.
Lewis acids: Used in the coupling reactions.
Lithium hydroxide and tetrabutylammonium fluoride: Used in the deprotection steps.
Major Products Formed
The major product formed from these reactions is Raloxifene 6-glucuronide, which is a significant metabolite of Raloxifene .
Scientific Research Applications
4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is primarily used in scientific research for the synthesis of Raloxifene 6-glucuronide. This compound is valuable in studies related to:
Chemistry: Understanding the synthesis and reactions of Raloxifene derivatives.
Biology: Investigating the biological activity and metabolism of Raloxifene.
Medicine: Exploring the pharmacokinetics and pharmacodynamics of Raloxifene and its metabolites.
Industry: Developing new synthetic routes and improving the production of Raloxifene derivatives
Comparison with Similar Compounds
Similar Compounds
Raloxifene: The parent compound, a selective estrogen receptor modulator.
Raloxifene 6-glucuronide: The major metabolite synthesized from 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene.
Other Raloxifene derivatives: Various derivatives synthesized for research and therapeutic purposes.
Uniqueness
4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is unique due to its role in the synthesis of Raloxifene 6-glucuronide. This specific modification allows for the study of Raloxifene’s metabolism and its tissue-selective effects, providing valuable insights into the pharmacological properties of Raloxifene and its derivatives .
Properties
IUPAC Name |
[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-6-hydroxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-16-11-25(12-17-28)33-31(29-18-13-26(36)23-30(29)40-33)32(37)24-9-14-27(15-10-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSIXGNGLSNJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41NO4SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442305 | |
| Record name | 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174264-46-1 | |
| Record name | 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

